4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 951900-57-5
VCID: VC11574564
InChI:
SMILES:
Molecular Formula: C11H12O6S2
Molecular Weight: 304.3

4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid

CAS No.: 951900-57-5

Cat. No.: VC11574564

Molecular Formula: C11H12O6S2

Molecular Weight: 304.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid - 951900-57-5

Specification

CAS No. 951900-57-5
Molecular Formula C11H12O6S2
Molecular Weight 304.3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzoic acid group para-substituted with a sulfonyl-thiolane sulfone chain. The thiolane sulfone (1,1-dioxothiolan-3-yl) contributes a five-membered ring with two sulfonyl oxygen atoms, while the sulfonyl bridge (-SO₂-) connects this moiety to the aromatic ring. The IUPAC name, 4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid, reflects this arrangement.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₂O₆S₂
Molecular Weight304.3 g/mol
SMILESC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Canonical SMILESC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChI KeyVOGQTOLEXZHGSD-UHFFFAOYSA-N
SolubilityLikely polar aprotic solvents (e.g., DMSO, DMF)
StabilityStable under inert conditions; hydrolytically sensitive

The carboxylic acid group (pKa ~4.2) and sulfonic acid derivatives (pKa ~-6) confer high polarity, influencing solubility and reactivity.

Spectroscopic Characterization

Spectroscopic data for this compound remains sparse, but analogous sulfonated aromatics provide insight:

  • IR Spectroscopy: Strong S=O stretches (1350–1150 cm⁻¹) and C=O (1700 cm⁻¹) peaks.

  • ¹H NMR: Aromatic protons (δ 7.5–8.0 ppm), thiolane methylene (δ 3.0–4.0 ppm), and carboxylic acid proton (δ 13.0 ppm, broad).

  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 305.3 and fragment ions from sulfone cleavage.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with sulfonation of benzoic acid derivatives. A plausible route includes:

  • Sulfonation of 4-Chlorobenzoic Acid: Reaction with chlorosulfonic acid yields 4-(chlorosulfonyl)benzoic acid .

  • Thiolane Sulfone Coupling: Nucleophilic substitution with thiolane sulfone under basic conditions (e.g., K₂CO₃ in DMF).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfonationClSO₃H, 0–5°C, 2 h60–70%
CouplingThiolane sulfone, K₂CO₃, DMF, 80°C40–55%

Optimization of stoichiometry and temperature may improve yields .

Purification and Scalability

Chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Industrial-scale production would require continuous-flow systems to manage exothermic sulfonation steps.

Applications in Medicinal Chemistry

Enzyme Inhibition

The sulfonyl group’s electron-withdrawing nature enhances binding to enzyme active sites. Preliminary studies suggest potential as:

  • Carbonic Anhydrase Inhibitors: Mimics sulfonamide drugs (e.g., acetazolamide) by coordinating Zn²⁺ in catalytic sites.

  • Protease Inhibitors: The carboxylic acid may interact with catalytic serine residues in proteases.

Prodrug Development

Esterification of the carboxylic acid could yield prodrugs with improved membrane permeability. For example, methyl esters hydrolyze in vivo to release the active acid.

Material Science Applications

Polymer Modification

Incorporating the compound into polymers enhances thermal stability. Sulfone groups resist oxidation, making them suitable for high-performance coatings.

Table 3: Thermal Properties of Sulfone-Containing Polymers

PolymerTₚ (°C)T₉ (°C)Application
Polysulfone190230Membrane filters
Poly(ether sulfone)220260Aerospace composites

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces exploit the thiol group’s affinity for Au, enabling biosensor development.

Environmental and Industrial Uses

Water Treatment

Sulfonated aromatics act as ion-exchange resins for heavy metal removal. The compound’s sulfonic acid group binds cations (e.g., Pb²⁺, Cu²⁺) via electrostatic interactions.

Catalysis

Heterogeneous catalysts functionalized with sulfonic acid groups facilitate acid-catalyzed reactions (e.g., esterification).

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity.

  • Material Optimization: Develop copolymers with tunable glass transition temperatures.

  • Environmental Impact: Assess degradation pathways and byproducts.

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